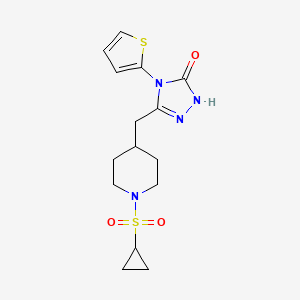

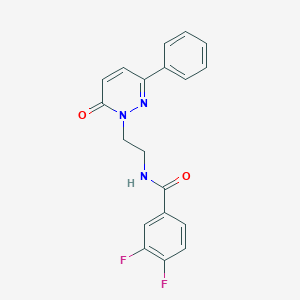

3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

This compound and its derivatives have been studied for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological functions. A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and thiophenyl moieties exhibited low nanomolar inhibitory activity against the cytosolic isozyme hCA II and transmembrane, tumor-associated isoforms hCA IX and XII. These findings suggest potential therapeutic applications in targeting tumor-associated carbonic anhydrases for cancer treatment (Alafeefy et al., 2015).

Anticancer Activity

Certain thiophene derivatives, including those with sulfone, diazepin, piperidine, and sulfonamide moieties, have shown moderate to good cytotoxic activity against human tumor breast cancer cell lines in vitro. This suggests their potential as anticancer agents, with some derivatives even outperforming the reference drug doxorubicin in cytotoxicity assays. These findings highlight the compound's relevance in the development of novel anticancer therapies (Alsaid et al., 2013).

Enzyme Metabolism Studies

Research has also focused on the metabolic pathways of related compounds, shedding light on the enzymes involved in their oxidative metabolism. Understanding these metabolic processes is crucial for the development of pharmaceuticals with optimized pharmacokinetics and reduced toxicity. For instance, studies on the novel antidepressant Lu AA21004 revealed the involvement of various cytochrome P450 enzymes in its metabolism, providing insights into its biotransformation and potential interactions with other drugs (Hvenegaard et al., 2012).

Heterocyclic Chemistry Applications

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic structures, which are foundational in medicinal chemistry for the development of new drugs. For example, research into the sulfomethylation of polyazamacrocycles has opened new pathways for the synthesis of macrocyclic chelates, which have applications in radiopharmaceuticals and contrast agents for medical imaging (van Westrenen & Sherry, 1992).

properties

IUPAC Name |

3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c20-15-17-16-13(19(15)14-2-1-9-23-14)10-11-5-7-18(8-6-11)24(21,22)12-3-4-12/h1-2,9,11-12H,3-8,10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFFGYPRUWSDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

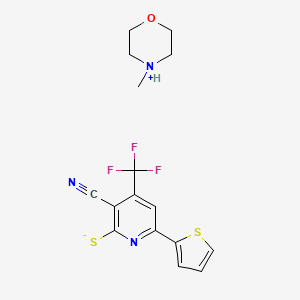

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398123.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)

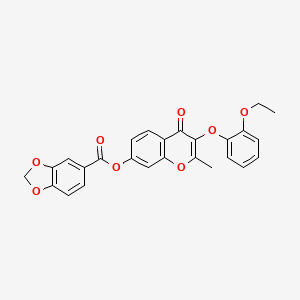

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

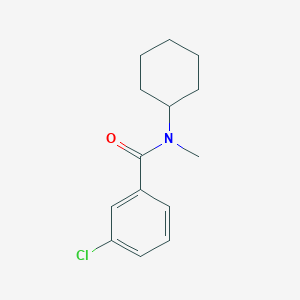

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)